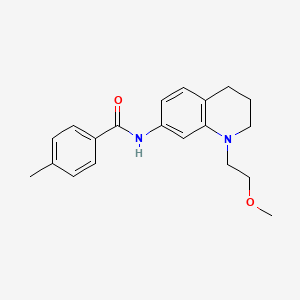

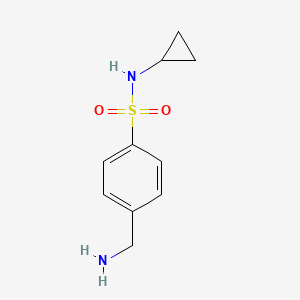

N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)-4-methylbenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the tetrahydroquinoline core, followed by functionalization with the 2-methoxyethyl group and finally coupling with the 4-methylbenzamide .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzene ring, an amide group, a tetrahydroquinoline ring, and a 2-methoxyethyl group. These groups could potentially engage in various types of intermolecular interactions, including hydrogen bonding and pi-stacking .Chemical Reactions Analysis

As a benzamide derivative, this compound could potentially undergo various types of reactions, including nucleophilic acyl substitution reactions at the amide group .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the amide group could enhance its solubility in polar solvents, while the benzene ring could enhance its solubility in nonpolar solvents .Aplicaciones Científicas De Investigación

Chemical Synthesis and Catalysts

N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)-4-methylbenzamide, due to its structural complexity, finds application in chemical synthesis and catalysis. For example, Rh(III)-catalyzed oxidative olefination by directed C-H bond activation of N-methoxybenzamides is an efficient process where the N-O bond acts as an internal oxidant. Changing the substituent of the directing/oxidizing group results in the selective formation of valuable tetrahydroisoquinolinone products, showcasing the compound's versatility in synthetic chemistry (Rakshit et al., 2011).

Pharmaceutical Research

In the realm of pharmaceuticals, the compound has been explored for potential anticonvulsant activity. High-throughput screening identified a series of N-(tetrahydroisoquinolinyl)-2-methoxybenzamides, including derivatives of the target compound, which exhibited high affinity and promising anticonvulsant activity in animal models (Chan et al., 1998). Further studies provided compounds with excellent anticonvulsant activity, indicating the compound's potential in developing new anticonvulsant therapies (Chan et al., 2000).

Cancer Research

A notable application in cancer research involves the use of poly(ADP-ribose) polymerase (PADPRP) inhibitors for potentiating temozolomide-induced cytotoxicity in cancer treatments. This research elucidates how variations in the benzamide structure, similar to our compound of interest, can significantly affect their efficacy as chemopotentiators, highlighting their potential role in enhancing cancer therapy effectiveness (Boulton et al., 1995).

Bioimaging and Diagnostics

Furthermore, compounds structurally related to this compound have been developed as novel sigma-2 receptor probes, which are crucial for studying sigma2 receptors in vitro. This highlights its potential application in bioimaging and diagnostics, particularly in understanding and targeting receptor systems within the body (Xu et al., 2005).

Mecanismo De Acción

Target of Action

The primary target of this compound is the Lipoprotein-associated phospholipase A2 (Lp-PLA2) enzyme . This enzyme is associated with the formation of atherosclerotic plaques .

Mode of Action

The compound acts as an inhibitor of Lp-PLA2 . Lp-PLA2 has been found to be enriched in the highly atherogenic lipoprotein subfraction of small dense LDL, which is susceptible to oxidative modification . By inhibiting Lp-PLA2, the compound prevents the buildup of fatty streaks by inhibiting the formation of lysophosphatidylcholine, thus potentially being useful in the treatment of atherosclerosis .

Biochemical Pathways

The inhibition of Lp-PLA2 affects the atherosclerotic pathway . By preventing the formation of lysophosphatidylcholine, the compound disrupts the process of atherosclerotic plaque formation .

Pharmacokinetics

It is known that the compound is a2’-MOE antisense oligonucleotide conjugated to GalNAc3 . This conjugation improves the uptake of the compound into hepatocytes, resulting in a 10-fold improvement in potency in mice and up to a 30-fold potency improvement in humans . This leads to overall lower effective dose and exposure levels .

Result of Action

The result of the compound’s action is the inhibition of atherosclerotic plaque formation . By inhibiting the Lp-PLA2 enzyme, the compound prevents the buildup of fatty streaks, which are a key component of atherosclerotic plaques .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

N-[1-(2-methoxyethyl)-3,4-dihydro-2H-quinolin-7-yl]-4-methylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O2/c1-15-5-7-17(8-6-15)20(23)21-18-10-9-16-4-3-11-22(12-13-24-2)19(16)14-18/h5-10,14H,3-4,11-13H2,1-2H3,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKEGLOVRQANMDP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)NC2=CC3=C(CCCN3CCOC)C=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[2-cyclopropyl-6-(methoxycarbonyl)-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-5-yl]acetic acid](/img/structure/B2461131.png)

![2-[(2-Methylpropan-2-yl)oxycarbonylamino]-2-(1,2-thiazol-5-yl)acetic acid](/img/structure/B2461133.png)

![3,6-dichloro-N-[4-fluoro-3-(morpholine-4-sulfonyl)phenyl]pyridine-2-carboxamide](/img/structure/B2461136.png)

![2-{[3-(butan-2-yl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2461144.png)

![1-Iodo-3-[2-(2-methoxyethoxy)ethyl]bicyclo[1.1.1]pentane](/img/structure/B2461145.png)

![7-Chloro-2-(3-morpholinopropyl)-1-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2461148.png)

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)oxalamide](/img/structure/B2461153.png)